5,7-Dihydroxy-3-(4-hydroxyphenyl)-6-methyl-4a,5,6,7,8,8a-hexahydrochromen-4-one
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Overview
Description
5,7-Dihydroxy-3-(4-hydroxyphenyl)-6-methyl-4a,5,6,7,8,8a-hexahydrochromen-4-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the class of flavonoids, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dihydroxy-3-(4-hydroxyphenyl)-6-methyl-4a,5,6,7,8,8a-hexahydrochromen-4-one typically involves multiple steps, including the formation of the chromenone core and subsequent functionalization. Common synthetic routes may involve the use of starting materials such as phenols and aldehydes, followed by cyclization and hydroxylation reactions under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
5,7-Dihydroxy-3-(4-hydroxyphenyl)-6-methyl-4a,5,6,7,8,8a-hexahydrochromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular disorders.
Industry: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5,7-Dihydroxy-3-(4-hydroxyphenyl)-6-methyl-4a,5,6,7,8,8a-hexahydrochromen-4-one involves its interaction with various molecular targets and pathways. It may exert its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Enzyme Inhibition: Inhibiting enzymes such as protein-tyrosine kinases and topoisomerases, which are involved in cell growth and proliferation.
Estrogen Receptor Modulation: Acting as a phytoestrogen and modulating estrogen receptor activity.
Comparison with Similar Compounds
Similar Compounds
Genistein: 5,7-Dihydroxy-3-(4-hydroxyphenyl)chromen-4-one, known for its antioxidant and anticancer properties.
Daidzein: 7-Hydroxy-3-(4-hydroxyphenyl)chromen-4-one, another isoflavone with similar biological activities.
Uniqueness
5,7-Dihydroxy-3-(4-hydroxyphenyl)-6-methyl-4a,5,6,7,8,8a-hexahydrochromen-4-one is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its additional methyl group and hexahydrochromenone core differentiate it from other flavonoids, potentially leading to unique biological activities and applications.
Properties
Molecular Formula |
C16H18O5 |
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Molecular Weight |
290.31 g/mol |
IUPAC Name |
5,7-dihydroxy-3-(4-hydroxyphenyl)-6-methyl-4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C16H18O5/c1-8-12(18)6-13-14(15(8)19)16(20)11(7-21-13)9-2-4-10(17)5-3-9/h2-5,7-8,12-15,17-19H,6H2,1H3 |
InChI Key |
RYKWNZPHZJWZON-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CC2C(C1O)C(=O)C(=CO2)C3=CC=C(C=C3)O)O |
Origin of Product |
United States |
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